Chlorhexidine diacetate

Catalog No.
S599983
CAS No.
56-95-1
M.F
C22H30Cl2N10.2C2H4O2
C26H38Cl2N10O4
M. Wt
625.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorhexidine diacetate

CAS Number

56-95-1

Product Name

Chlorhexidine diacetate

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

Molecular Formula

C22H30Cl2N10.2C2H4O2
C26H38Cl2N10O4

Molecular Weight

625.5 g/mol

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)

InChI Key

WDRFFJWBUDTUCA-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Solubility

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/
Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/
In water, 800 mg/L at 20 °C
2.61e-02 g/L

Synonyms

N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl

Antimicrobial Activity:

  • Mechanism of action: CHDA disrupts the cell membranes of bacteria, fungi, and some viruses, leading to their death. Research suggests it disrupts the cell membrane by interacting with phospholipids, a major component of the membrane [Source: National Institutes of Health (.gov) on Chlorhexidine diacetate, ].
  • In vitro studies: Researchers use CHDA in laboratory settings (in vitro) to evaluate its effectiveness against various microorganisms. These studies help assess its potential for various applications, such as developing new disinfectants or antiseptics [Source: Effectiveness of chlorhexidine diacetate and povidone-iodine in antiseptic preparation of the canine external ear canal prior to total ear canal ablation with bulla osteotomy procedure: A preliminary study, ].

Medical Device Applications:

  • Catheter preservation: CHDA is incorporated into some catheters to prevent microbial colonization and subsequent infections [Source: Chlorhexidine Diacetate, 600 G, ].
  • Surface modification: Researchers explore using CHDA to modify the surfaces of medical devices, potentially reducing the risk of infections associated with device implantation or use [Source: The Antibacterial and Antifungal Activity of Chlorhexidine Diacetate Incorporated into Acrylic Resins Used in Provisional Restorations, ].

Other Research Areas:

  • Dental applications: Studies investigate the use of CHDA in oral care products like mouthwashes or varnishes to prevent dental caries and other oral health issues [Source: Efficacy of Chlorhexidine Varnish for the Prevention of Adult Caries, ].
  • Veterinary medicine: Researchers explore the use of CHDA in veterinary settings for various purposes, such as wound disinfection or otitis externa (inflammation of the ear canal) treatment [Source: Effectiveness of chlorhexidine diacetate and povidone-iodine in antiseptic preparation of the canine external ear canal prior to total ear canal ablation with bulla osteotomy procedure: A preliminary study, ].

Chlorhexidine diacetate is a cationic antiseptic and disinfectant that belongs to the biguanide class of compounds. Its chemical formula is C22H30Cl2N10C_{22}H_{30}Cl_{2}N_{10} and it is recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. Chlorhexidine diacetate is commonly used in various medical and dental applications, particularly for skin disinfection prior to surgical procedures and in oral rinses to prevent dental plaque formation. It is available in several formulations, including solutions and powders, and is often used in concentrations of 0.05% to 0.1% for topical applications .

Chlorhexidine diacetate acts as a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and some viruses []. Its primary mechanism of action involves disrupting the bacterial cell membrane. The positively charged chlorhexidine diacetate molecules interact with the negatively charged phospholipid bilayer of the bacterial membrane, leading to leakage of cellular contents and ultimately cell death [].

  • Skin and eye irritation: Prolonged or repeated contact with chlorhexidine diacetate can cause skin and eye irritation [].
  • Ingestion: Ingestion of chlorhexidine diacetate can be harmful, causing gastrointestinal upset and potentially more severe effects.
  • Environmental impact: Chlorhexidine diacetate is toxic to aquatic life [].

Data:

  • Skin irritation studies have shown chlorhexidine diacetate to be irritating at concentrations above 0.5% [].

Chlorhexidine diacetate exhibits its antimicrobial effects primarily through its interaction with microbial cell membranes. At physiological pH, it dissociates to release the positively charged chlorhexidine cation, which binds to negatively charged components of bacterial cell walls. This binding disrupts the membrane integrity, leading to cell lysis at high concentrations or bacteriostatic effects at lower concentrations . It can form insoluble salts with anionic compounds, which can reduce its antibacterial efficacy; thus, it is advised to wait at least 30 minutes after using other dental products before rinsing with chlorhexidine .

Chlorhexidine diacetate demonstrates significant antibacterial properties, effective against a wide range of microorganisms including Gram-positive and Gram-negative bacteria, as well as some fungi. It has been shown to be effective in preventing biofilm formation on dental surfaces and is used in treating gingivitis and other inflammatory conditions of the oral cavity . While it is generally safe for topical use, potential side effects include skin irritation, tooth discoloration, and allergic reactions .

The synthesis of chlorhexidine diacetate involves the reaction of proguanil with hexamethylenediamine, resulting in the formation of a bisbiguanide structure. The acetate groups are introduced through acetylation reactions, enhancing the solubility and stability of the compound in aqueous solutions . The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Chlorhexidine diacetate has diverse applications across various fields:

  • Medical Use: Primarily utilized as a topical antiseptic for skin disinfection before surgical procedures.
  • Dental Care: Employed in mouthwashes and oral rinses to manage plaque and gingivitis.
  • Veterinary Medicine: Used as a disinfectant for animal care facilities and surgical instruments.
  • Agricultural Settings: Functions as a disinfectant for equipment used in food processing environments .

Research indicates that chlorhexidine diacetate can interact adversely with certain anionic compounds found in dental products, such as sodium lauryl sulfate. This interaction can lead to reduced antibacterial activity due to the formation of insoluble complexes . Additionally, studies have shown that chlorhexidine can be retained within the oral cavity for extended periods, providing prolonged antimicrobial effects but also raising concerns about potential systemic absorption .

Chlorhexidine diacetate is part of a broader class of chlorhexidine salts that include:

  • Chlorhexidine digluconate: Often used in mouthwashes and antiseptic solutions; known for its broad-spectrum activity.
  • Chlorhexidine dihydrochloride: Utilized in various pharmaceutical formulations; has similar antimicrobial properties but different solubility characteristics.
  • Chlorhexidine acetate: Another salt form that shares many applications with chlorhexidine diacetate but may have different pharmacokinetic profiles.

Comparison Table

CompoundChemical FormulaPrimary UseUnique Features
Chlorhexidine diacetateC22H30Cl2N10C_{22}H_{30}Cl_{2}N_{10}Antiseptic for skin and oral useEffective against a wide range of pathogens
Chlorhexidine digluconateC22H30Cl2N10(C6H10O7)2C_{22}H_{30}Cl_{2}N_{10}(C_6H_{10}O_7)_2Oral rinsesHigher solubility; often preferred in mouthwashes
Chlorhexidine dihydrochlorideC22H30Cl4N10C_{22}H_{30}Cl_{4}N_{10}Pharmaceutical formulationsDifferent ionic strength affecting its stability
Chlorhexidine acetateC22H30Cl2N10(C2H4O2)C_{22}H_{30}Cl_{2}N_{10}(C_2H_4O_2)Similar uses as diacetateMay have different absorption characteristics

Chlorhexidine diacetate's unique combination of properties makes it particularly effective for specific applications while also necessitating careful consideration regarding its interactions with other substances.

The comparative evaluation of chlorhexidine diacetate against other chlorhexidine formulations is essential for optimizing its application in clinical and industrial settings. The following sections provide a focused analysis of its efficacy, release kinetics, antimicrobial spectrum, and economic considerations, grounded in up-to-date scientific literature.

Efficacy Relative to Chlorhexidine Free Base in Wound Dressings

The efficacy of chlorhexidine diacetate as compared to the chlorhexidine free base in wound dressings has been the subject of targeted experimental investigations. Chlorhexidine, in its various salt forms, is widely recognized for its broad-spectrum antimicrobial activity, particularly in wound management. However, the physicochemical properties of the salt forms, including solubility and residual activity, can significantly influence clinical outcomes.

A pivotal study evaluated the bactericidal activity and wound healing efficacy of chlorhexidine diacetate at concentrations of 0.005 percent and 0.05 percent, using full-thickness skin wounds in a canine model. The results demonstrated that chlorhexidine diacetate at 0.05 percent exhibited significantly greater bactericidal activity than povidone-iodine and saline, with both tested concentrations showing residual antimicrobial effects six hours post-application. Importantly, wounds treated with chlorhexidine diacetate displayed more healed wound area on days seven and fourteen, and greater wound contraction on days seven, fourteen, and twenty-one, compared to saline-treated wounds. The healed wound area and contraction were comparable between chlorhexidine diacetate and povidone-iodine groups, suggesting that chlorhexidine diacetate is at least as effective as povidone-iodine in promoting wound healing, while offering superior bactericidal activity over saline [1].

The comparative efficacy of chlorhexidine free base, however, is less frequently addressed in the literature, primarily due to its limited solubility in aqueous environments, which restricts its practical use in wound dressings. The free base form is less soluble than its salt counterparts, such as diacetate and digluconate, resulting in reduced bioavailability and potentially diminished antimicrobial efficacy in aqueous wound environments. This limitation has led to a preference for salt forms in clinical formulations, with diacetate and digluconate salts being the most commonly employed.

In summary, available data indicate that chlorhexidine diacetate provides robust antimicrobial activity and supports wound healing at clinically relevant concentrations. Its superior solubility and residual activity, relative to the free base, make it a more effective choice for wound dressing applications. The following table summarizes key findings from comparative studies:

Study ParameterChlorhexidine Diacetate (0.05%)Chlorhexidine Free BasePovidone-IodineSaline Control
Bactericidal ActivityHighLimited (due to solubility)ModerateNone
Residual Antimicrobial EffectPresent (6 hours post)Not establishedNot establishedNone
Healed Wound Area (Day 7/14)Greater than salineNot establishedComparableLeast
Wound ContractionGreater than salineNot establishedComparableLeast

These data underscore the clinical preference for chlorhexidine diacetate over the free base in wound management, primarily due to its favorable solubility and sustained antimicrobial action [1] [2].

Release Kinetics Comparison: Diacetate vs. Digluconate Salts

The release kinetics of chlorhexidine from wound dressings and other delivery systems are critical determinants of its antimicrobial efficacy and duration of action. Chlorhexidine diacetate and chlorhexidine digluconate are the two most widely used salt forms, each exhibiting distinct physicochemical properties that influence their release profiles.

Chlorhexidine diacetate is characterized by moderate aqueous solubility, which enables a controlled and sustained release from various polymeric and inorganic carriers. In contrast, chlorhexidine digluconate, being highly water-soluble, tends to exhibit a more rapid and less sustained release profile. These differences have significant implications for the design of wound dressings and other sustained-release systems.

A recent study investigated the release kinetics of chlorhexidine diacetate incorporated into modified clay matrices, comparing the results with those obtained for other salt forms. The release of chlorhexidine diacetate from montmorillonite-based carriers followed a Higuchi or Korsemeyer–Peppas model, indicative of diffusion-controlled release, while palygorskite-based carriers exhibited zero-order kinetics, suggesting a constant release rate over time. Notably, the antibacterial activity of the released chlorhexidine diacetate was sustained over extended periods, correlating with the observed release profiles [3].

For chlorhexidine digluconate, the high solubility facilitates rapid release, which can result in an initial burst effect followed by a rapid decline in local drug concentration. This pattern is particularly evident in aqueous environments, such as those encountered in wound exudate or oral rinses. The substantivity of chlorhexidine digluconate (the duration of its antimicrobial effect) is typically less than twelve hours, necessitating frequent reapplication to maintain effective antimicrobial levels [4].

The following table presents a comparative summary of release kinetics data for chlorhexidine diacetate and digluconate salts:

Salt FormSolubility in WaterRelease Kinetics ModelDuration of Antimicrobial EffectApplication Frequency
Chlorhexidine DiacetateModerateHiguchi/Zero-order (carrier-dependent)Sustained (days)Less frequent
Chlorhexidine DigluconateHighFirst-order/Burst releaseSubstantivity <12 hoursMore frequent

The sustained release of chlorhexidine diacetate from appropriate carriers offers a significant advantage in wound care and other applications requiring prolonged antimicrobial action. In contrast, the rapid release and short substantivity of digluconate formulations may limit their effectiveness in scenarios where extended antimicrobial coverage is desired [3] [4].

Impact of Counterion Selection on Antimicrobial Spectrum Breadth

The choice of counterion in chlorhexidine salts can influence not only solubility and release kinetics but also the breadth and potency of antimicrobial activity. While the core biguanide structure of chlorhexidine confers broad-spectrum efficacy, the physicochemical environment created by different counterions can modulate its interaction with microbial cell membranes and biofilms.

Chlorhexidine diacetate and chlorhexidine digluconate are both effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa. However, subtle differences in antimicrobial spectrum have been reported, which may be attributable to differences in salt dissociation, local concentration gradients, and interactions with organic matter.

A comprehensive review of chlorhexidine's antimicrobial spectrum highlights its superior activity against Gram-positive bacteria, moderate efficacy against Gram-negative bacteria and fungi, and limited activity against mycobacteria and non-enveloped viruses. The diacetate and digluconate salts both maintain this spectrum, but the diacetate's moderate solubility may afford a more gradual and sustained antimicrobial effect, potentially enhancing efficacy in biofilm-associated infections [5].

Recent studies have also explored the incorporation of alternative counterions, such as divalent metal chlorides (e.g., strontium chloride, zinc chloride), which can introduce additional antimicrobial mechanisms through ion release. These novel salts demonstrate sustained release profiles and may offer synergistic antibacterial effects, particularly against biofilm-forming organisms [4]. However, the clinical relevance of these findings remains to be fully established, and the majority of commercial formulations continue to employ diacetate or digluconate salts.

The following table summarizes the antimicrobial spectrum of chlorhexidine salts as influenced by counterion selection:

Salt FormGram-positive BacteriaGram-negative BacteriaFungiProtozoaViruses (Enveloped)Viruses (Non-enveloped)
Chlorhexidine DiacetateHighModerateModerateSomeEffectiveLimited
Chlorhexidine DigluconateHighModerateModerateSomeEffectiveLimited
Chlorhexidine-Metal ChlorideHigh (potentially enhanced)ModerateModerateNot establishedNot establishedNot established

Physical Description

White odorless solid; [Reference #1] White powder; [Aldrich MSDS]

Color/Form

Crystals from methanol
Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

8

Exact Mass

624.2454551 g/mol

Monoisotopic Mass

624.2454551 g/mol

Heavy Atom Count

42

Appearance

White or almost white crystalline powder

Melting Point

134 °C

UNII

R4KO0DY52L

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 105 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 103 of 105 companies with hazard statement code(s):;
H301 (51.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (58.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (40.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (58.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chlorhexidine is available over-the-counter in various formulations (e.g. solution, sponge, cloth, swab) as a topical antiseptic to sanitize prior to surgeries and/or medical procedures. Dental formulations, available by prescription only, include an oral rinse indicated for the treatment of gingivitis and a slow-release "chip" which is inserted into periodontal pockets and is indicated for the reduction of pocket depth in adult patients with periodontitis as an adjunct therapy to dental scaling and root planing procedures.
FDA Label

Therapeutic Uses

Antiseptic; disinfectant. (Vet): antiseptic; disinfectant.
Cleanser: As a surgical hand scrub, skin wound and general skin cleanser, health care personnel hand wash, and for preoperative skin preparation. Chlorhedine gluconate significantly reduces the number of microorganisms on the hands and forearms prior to surgery or patient care. /Chlorhexidine gluconate-topical/
EXPL THER To determine if chlorhexidine can be used as an intervention to prolong the time to relapse of oral candidiasis. SUBJECTS AND METHODS: A double-blinded randomized clinical trial was performed in 75 HIV/AIDS subjects with oral candidiasis. Clotrimazole troche was prescribed, and the subjects were re-examined every 2 weeks until the lesions were completely eradicated. The subjects were then randomly divided into two groups; 0.12% chlorhexidine (n = 37, aged 22-52 years, mean 34 years) and 0.9% normal saline (n = 38, aged 22-55 years, mean 38 years). They were re-examined every 2 weeks until the next episode was observed. RESULTS: The time to recurrence of oral candidiasis between the chlorhexidine and the saline group was not statistically significant (P > 0.05). The following variables were significantly associated with the time of recurrence; frequency of antifungal therapy (P = 0.011), total lymphocyte (P = 0.017), alcohol consumption (P = 0.043), and candidiasis on gingiva (P = 0.048). The subjects with lower lymphocyte showed shorter oral candidiasis-free periods (P = 0.034). CONCLUSIONS: Chlorhexidine showed a small but not statistically significant effect in maintenance of oral candidiasis-free period. This lack of significance may be due to the small sample size. Further study should be performed to better assess the size of the effect, or to confirm our findings.
/EXPTL Therapy:/ Rats were injected with 10 mg/kg azoxymethane sc weekly for 12 weeks to induce colorectal cancers. At 20 weeks, subtotal colectomies were performed on rats with colorectal tumors and without peritoneal implants or liver metastases. At the time of surgery, a cut portion of the tumor was placed in the abdomen for 30 minutes; the rats then randomly received peritoneal irrigation with chlorhexidine, or sterile water (control). Eight weeks postoperatively a necropsy was performed. At that time, obvious and suspected recurrences and the anastomotic area were sampled for histologic evaluation. Significant differences were seen with chlorhexidine vs. water for gross tumor (P=0.05) and microscopic tumor (P<0.05).

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

56-95-1

Absorption Distribution and Excretion

Topically, chlorhexidine is unlikely to undergo any degree of systemic absorption. Orally administered chlorhexidine, such as that found in oral rinses for dental purposes, is very poorly absorbed from the gastrointestinal tract - the Cmax in human subjects following an oral dose of 300mg was 0.206 µg/g and occurred approximately 30 minutes after ingestion (Tmax). Following the insertion of 4 PerioChips in 18 adult patients, no detectable plasma or urine chlorhexidine levels were observed.
Excretion of chlorhexidine gluconate occurs almost exclusively via the feces, with less than 1% of an ingested dose excreted in the urine.
34 newborn infants who had been bathed in a standard manner with Hibiscrub were studied to find out whether it was absorbed percutaneously. Low levels of chlorhexidine were found in the blood of all 10 babies sampled by heel prick, and 5 of 24 from whom venous blood was taken. /Chlorhexidine gluconate/
Percutaneous absorption of the antimicrobial agent chlorhexidine (labelled with carbon-14) was studied in rats. Less than 5% of the topically applied chlorhexidine was absorbed during a 5-day period. Excretion of absorbed radioactivity occurred mainly in the feces.
The percutaneous absorption of chlorhexidine gluconate (chlorhexidine digluconate; Hibitane) through hairless rat skin with or without stratum corneum was studied. For tests carried out on whole skin, storage in cutaneous structures after 48 hr was more important than diffusion; the reverse was observed for stripped skin. When the skin was stripped, the amount absorbed was multiplied by approximately 100, and the amount stored in skin by approximately 10. The difference in chlorhexidine diffusion observed between whole and stripped skin was related to the physicochemical characteristics of chlorhexidine. /Chlorhexidine gluconate/
To evaluate the elimination kinetics of chlorhexidine in milk when used as an intramammary infusion to stop lactation in cows. ... The study was performed in 2 phases. Three cows were studied in each phase. All cows were treated with chlorhexidine suspension by infusion into a mastitic mammary gland quarter after 2 milkings 24 hours apart. Foremilk samples (100 mL) were collected from treated and untreated (controls) mammary gland quarters of each cow. Chlorhexidine was extracted from raw milk, and residue concentrations were quantified by use of high-performance liquid chromatography. Foremilk samples from days 2, 5, and 8 were analyzed in phase I, and samples from time 0 and days 3, 7, 14, 21, 28, 35, and 42 were analyzed in phase II. In phases I and II, there was no quantifiable transference of chlorhexidine to milk in untreated mammary gland quarters. Measurable chlorhexidine residues were found in milk from treated mammary gland quarters of 2 cows throughout the 42-day sample period in phase II. Estimated mean elimination half-life for chlorhexidine in milk was 11.5 days.

Metabolism Metabolites

As chlorhexidine is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent.

Associated Chemicals

Chlorhexidine diacetate; 56-95-1
Chlorhexidine digluconate; 18472-51-0
Chlorhexidine dihydrochloride; 3697-42-5

Wikipedia

Chlorhexidine

Drug Warnings

For external use only: For external use only. Keep out of eyes, ears, and mouth. Chlorhexidine gluconate should not be used as a preoperative skin preparation of the face or head. Misuse of products containing chlorhexidine gluconate has been reported to cause serious and permanent eye injury when it has been permitted to enter and remain in the eye during surgical procedures. If chlohexidine gluconate should contact these areas, rinse out promptly and thoroughly with cold water. Avoid contact with neninges. Do not use in genital area. /Chlorhexidine gluconate-topical/
Sensitivity: Chlorhexidine gluconate should not be used by persons who have a sensitivity to it or its components.
Hypersensitivity reactions: Irritation, sensitization, and generalized allergic reactions have been reported with chlorhexidine-containing products, especially in the genital areas. If adverse reactions occur and last more than 72 hr, discontinue use immediately and, if severe, contact a health care provider.
Deafness: Chlorhexidine gluconate has been reported to cause deafness when instilled in the middle ear through perforate ear drums. /Chlorhexidine gluconate-topical/
For more Drug Warnings (Complete) data for CHLORHEXIDINE (8 total), please visit the HSDB record page.

Biological Half Life

To evaluate the elimination kinetics of chlorhexidine in milk when used as an intramammary infusion to stop lactation in cows. ... The study was performed in 2 phases. Three cows were studied in each phase. All cows were treated with chlorhexidine suspension by infusion into a mastitic mammary gland quarter after 2 milkings 24 hours apart. Foremilk samples (100 mL) were collected from treated and untreated (controls) mammary gland quarters of each cow. Chlorhexidine was extracted from raw milk, and residue concentrations were quantified by use of high-performance liquid chromatography. Foremilk samples from days 2, 5, and 8 were analyzed in phase I, and samples from time 0 and days 3, 7, 14, 21, 28, 35, and 42 were analyzed in phase II. In phases I and II, there was no quantifiable transference of chlorhexidine to milk in untreated mammary gland quarters. Measurable chlorhexidine residues were found in milk from treated mammary gland quarters of 2 cows throughout the 42-day sample period in phase II. Estimated mean elimination half-life for chlorhexidine in milk was 11.5 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

It can be prepared ... from 1,6-hexamethylenebis(dicyandiamide) and 4-chloroaniline hydrochloride.

General Manufacturing Information

2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Chlorhexidine is used primarily as its salts e.g., the dihydrochloride, diacetate, and digluconate in disinfectants (disinfection of the skin and hands), cosmetics (additive to creams, toothpaste, deodorants, and antiperspirants), and pharmaceutical products (preservative in eyedrops, active substance in wound dressings and antiseptic mouthwashes).

Analytic Laboratory Methods

Three methods are described for the specific determination of chlorhexidine and its salts at various levels in dental creams and related oral materials. The method of measuring the colored reaction product with alkaline sodium hypobromite is less sensitive than that based on hydrolysis of chlorhexidine to give p-chloroaniline. This p-chloroaniline is then reacted with nitrous acid and alpha-naphthol to give a red-colored derivative. The third method is for the determination of submicrogram quantities. After conversion to 1:4 iodochlorobenzene this is determined by electron capture gas chromatography. This method has been applied to the measurement of the uptake of significant amounts of chlorhexidine by dental plaques from a mouthrinse.

Interactions

Chlorhexidine increases the activity of itraconazole against Candida isolates; itraconazole-chlorhexidine combinations show synergistic activity in culture media.

Stability Shelf Life

Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Jones, Christopher G. /Chlorhexidine: Is It Still the Gold Standard./ Periodontology 15 (1997): 55-62.

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